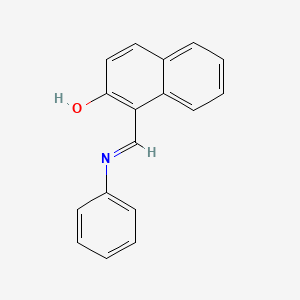

1-(Anilinomethylidene)-2-naphthalenone

Description

1-(Anilinomethylidene)-2-naphthalenone is a naphthalenone derivative featuring an anilinomethylidene substituent. The anilinomethylidene group distinguishes it from simpler alkyl or amino derivatives, likely altering solubility, stability, and biological interactions .

Properties

CAS No. |

731-90-8 |

|---|---|

Molecular Formula |

C17H13NO |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

1-(phenyliminomethyl)naphthalen-2-ol |

InChI |

InChI=1S/C17H13NO/c19-17-11-10-13-6-4-5-9-15(13)16(17)12-18-14-7-2-1-3-8-14/h1-12,19H |

InChI Key |

MUFLFHJOVXSNBI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |

Pictograms |

Irritant; Environmental Hazard |

solubility |

0.5 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- Naphthalene : The parent hydrocarbon, lacking functional groups.

- 1-Methylnaphthalene and 2-Methylnaphthalene : Methyl-substituted derivatives.

- 1-Amino-2-methylnaphthalene: An amino- and methyl-substituted variant.

- 1-(2-Amino-6-nitrophenyl)ethanone: A nitro- and amino-substituted aromatic ketone.

This conjugation may also increase polarity, affecting solubility in organic solvents .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

The absence of data for 1-(Anilinomethylidene)-2-naphthalenone highlights a research gap. However, the amino and nitro groups in analogs like 1-(2-Amino-6-nitrophenyl)ethanone suggest that similar compounds may exhibit moderate thermal stability and sensitivity to light or oxidizing agents .

Toxicological and Environmental Profiles

Toxicity Trends

- Naphthalene and Methylnaphthalenes : Chronic exposure linked to hemolytic anemia, cataracts, and respiratory irritation. 1-Methylnaphthalene is less volatile but similarly toxic .

- 1-Amino-2-methylnaphthalene: Limited toxicity data, but aromatic amines are often suspect carcinogens. The amino group may enhance metabolic activation to reactive intermediates .

Table 2: Regulatory and Hazard Data

Environmental Persistence

Methylnaphthalenes exhibit moderate persistence in soil and water, with biodegradation rates influenced by substituent position. The anilinomethylidene group in 1-(Anilinomethylidene)-2-naphthalenone may slow degradation due to aromatic stability, though this remains untested .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.